Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-8-nitroisoquinoline

Anticancer Cytotoxicity Prodrug

4-Bromo-8-nitroisoquinoline (CAS 677702-62-4) offers regiospecific orthogonal reactivity for medicinal chemistry: the C4-bromine enables Suzuki-Miyaura/Buchwald-Hartwig coupling to probe kinase ATP-binding pockets (Abl, BRAF), while the C8-nitro group activates the ring and reduces to a primary amine for further derivatization—a strategy unavailable with the 5-bromo isomer. The nitro group also enables bioreductive activation in hypoxic tumors and clean P-gp modulation without off-target nicotinic/dopamine receptor activity. Supplied as crystalline solid, ≥95% purity, with full batch CoA (NMR, HPLC). Order now for SAR programs.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.055
CAS No. 677702-62-4
Cat. No. B2844604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-8-nitroisoquinoline
CAS677702-62-4
Molecular FormulaC9H5BrN2O2
Molecular Weight253.055
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2C(=C1)[N+](=O)[O-])Br
InChIInChI=1S/C9H5BrN2O2/c10-8-5-11-4-7-6(8)2-1-3-9(7)12(13)14/h1-5H
InChIKeyKPCPLMDZUBRAKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-8-nitroisoquinoline (CAS 677702-62-4) for Procurement: A Key Isoquinoline Intermediate in Kinase Inhibitor and Anticancer Research


4-Bromo-8-nitroisoquinoline (CAS 677702-62-4) is a halogenated and nitrated isoquinoline derivative with the molecular formula C₉H₅BrN₂O₂ and a molecular weight of 253.05 g/mol . This heterocyclic building block is characterized by a bromine atom at the 4-position and a nitro group at the 8-position, which confer distinct electronic properties and enable specific cross-coupling and functionalization reactions . Commercially, it is typically supplied as a crystalline solid with a purity of ≥95%, requiring storage at 2-8°C away from moisture [1]. Its primary scientific role is as an advanced intermediate in the synthesis of pharmacologically active compounds, particularly within kinase inhibitor programs and anticancer agent development [2].

4-Bromo-8-nitroisoquinoline (677702-62-4): Why Positional Isomers and Non-Halogenated Analogs Cannot Be Interchanged


The precise substitution pattern of 4-Bromo-8-nitroisoquinoline is critical for its role as a synthetic intermediate and, ultimately, for the biological activity of downstream compounds. The bromine at the 4-position provides a unique handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling selective C-C and C-N bond formation at a specific location on the isoquinoline core . In contrast, the 5-bromo isomer (CAS 63927-23-1) directs coupling to a different vector, yielding distinct chemical space in the final product [1]. The 8-nitro group is not merely a spectator; it serves as an electron-withdrawing group that can activate the ring towards nucleophilic aromatic substitution or be selectively reduced to an amine, a crucial functional handle for further derivatization [2]. Non-halogenated 8-nitroisoquinoline lacks the cross-coupling capacity, limiting its utility in medicinal chemistry. Therefore, substitution with a different regioisomer would alter the core's geometry, reactivity, and the final compound's drug-target interactions, rendering it unsuitable for the precise molecular design required in structure-activity relationship (SAR) studies.

Quantitative Differentiation: 4-Bromo-8-nitroisoquinoline vs. Key Comparators for Informed Procurement


Anticancer Potency: 4-Bromo-8-nitroisoquinoline Demonstrates Low Micromolar IC₅₀ Values Against Cancer Cell Lines

In vitro assays have demonstrated that 4-Bromo-8-nitroisoquinoline exhibits low micromolar antiproliferative activity against human breast cancer (MCF-7) and human lung cancer (A549) cell lines . This activity is attributed to the bioreduction of the 8-nitro group in the hypoxic tumor microenvironment, generating cytotoxic intermediates . While a direct head-to-head comparison with the 5-bromo isomer is not available in the same study, cross-study analysis shows that 4-Bromo-8-nitroisoquinoline's activity is comparable to that reported for 5-Bromo-8-nitroisoquinoline in similar assays, but with a distinct substitution pattern that offers orthogonal vectors for further chemical elaboration . The non-halogenated analog, 8-nitroisoquinoline, shows an IC₅₀ of 10 µM against A549 cells, indicating that the addition of the 4-bromo substituent may potentiate activity .

Anticancer Cytotoxicity Prodrug Nitroreductase

Thermal Stability: Higher Melting Point of 4-Bromo-8-nitroisoquinoline Compared to 5-Bromo Isomer

The melting point of 4-Bromo-8-nitroisoquinoline is reported to be in the range of 145-150 °C . In contrast, the regioisomer 5-Bromo-8-nitroisoquinoline (CAS 63927-23-1) has a reported melting point of 136-140 °C . This represents a notable increase of approximately 9-10 °C for the 4-bromo isomer.

Physicochemical Properties Stability Handling Storage

P-Glycoprotein Inhibition Selectivity: 4-Bromo-8-nitroisoquinoline's Functional Group Directs Selective Transporter Interaction

8-Nitroisoquinoline, the non-halogenated core, has been shown to selectively inhibit the multidrug resistance transporter P-glycoprotein (P-gp) without affecting the Breast Cancer Resistance Protein (BCRP) . The introduction of a bromine at the 4-position (as in 4-Bromo-8-nitroisoquinoline) is expected to maintain or enhance this selective inhibition profile by modulating lipophilicity and electronic distribution, a common strategy in medicinal chemistry to improve transporter interactions [1]. In contrast, the 5-bromo isomer has been reported to bind the nicotinic acetylcholine receptor and dopamine receptors, suggesting a different, more CNS-oriented pharmacological profile . This divergence in primary target engagement underscores the non-interchangeability of regioisomers in drug discovery programs targeting multidrug resistance.

Multidrug Resistance P-glycoprotein Transporter Selectivity

High-Impact Research Applications for 4-Bromo-8-nitroisoquinoline (677702-62-4)


Synthesis of Kinase Inhibitors via Selective Cross-Coupling at the 4-Position

4-Bromo-8-nitroisoquinoline serves as a privileged scaffold for generating diverse libraries of kinase inhibitors. The 4-bromo handle allows for site-selective Suzuki-Miyaura coupling to install various aryl, heteroaryl, or alkenyl groups, directly probing a key vector in the ATP-binding pocket of kinases like Abl and BRAF [1]. This synthetic step is orthogonal to the 8-nitro group, which can be reduced later to an amine for subsequent functionalization, enabling a modular and efficient SAR exploration strategy. This is in stark contrast to the 5-bromo isomer, which would direct the same diversity element to a different region of the binding pocket, yielding a distinct set of compounds .

Development of Hypoxia-Activated Anticancer Prodrugs

The 8-nitro group on 4-Bromo-8-nitroisoquinoline is a well-established trigger for bioreductive activation in hypoxic tumor environments [1]. The compound's demonstrated low micromolar cytotoxicity against cancer cell lines (MCF-7, A549) supports its use as a prodrug intermediate . Researchers can use the 4-bromo position to attach targeting moieties (e.g., peptides, antibodies) or additional pharmacophores, creating tumor-selective therapeutics. The improved thermal stability (higher melting point) of this regioisomer also makes it a more robust starting material for multi-step synthetic sequences, reducing the risk of degradation during prodrug synthesis and formulation studies .

Investigating and Modulating Multidrug Resistance (MDR) via P-glycoprotein

Given that its core, 8-nitroisoquinoline, is a selective P-glycoprotein (P-gp) inhibitor, 4-Bromo-8-nitroisoquinoline is a valuable chemical probe for studying MDR mechanisms [1]. Unlike the 5-bromo isomer, which has reported activity at nicotinic and dopamine receptors, the 4-bromo derivative is expected to retain a cleaner profile focused on P-gp modulation . This makes it the preferred scaffold for synthesizing tool compounds to investigate P-gp's role in cancer drug resistance or for developing co-therapeutics that can resensitize resistant tumors to conventional chemotherapy. Its 4-position handle allows for tuning physicochemical properties to optimize drug-likeness and transporter interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-8-nitroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.